molecular formula C16H9IN2O4 B12895505 2-Iodo-7-nitroquinolin-8-yl benzoate

2-Iodo-7-nitroquinolin-8-yl benzoate

Cat. No.: B12895505
M. Wt: 420.16 g/mol
InChI Key: RJMSHCZQKVUUNX-UHFFFAOYSA-N
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Description

2-Iodo-7-nitroquinolin-8-yl benzoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7-nitroquinolin-8-yl benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The final step involves the esterification of the quinoline derivative with benzoic acid or its derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7-nitroquinolin-8-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Amino-7-nitroquinolin-8-yl benzoate.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: 2-Iodo-7-nitroquinolin-8-ol and benzoic acid.

Mechanism of Action

The mechanism of action of 2-Iodo-7-nitroquinolin-8-yl benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-7-nitroquinolin-8-yl benzoate is unique due to the presence of both the iodo and nitro groups, which enhance its chemical reactivity and potential biological activities. The benzoate ester further adds to its versatility, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C16H9IN2O4

Molecular Weight

420.16 g/mol

IUPAC Name

(2-iodo-7-nitroquinolin-8-yl) benzoate

InChI

InChI=1S/C16H9IN2O4/c17-13-9-7-10-6-8-12(19(21)22)15(14(10)18-13)23-16(20)11-4-2-1-3-5-11/h1-9H

InChI Key

RJMSHCZQKVUUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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